Methyl 4-[(3,5-dichlorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 4-[(3,5-dichlorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with hydroxy, carbamoyl, and carboxylate groups, as well as a dichlorophenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3,5-dichlorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3,5-dichloroaniline with a suitable pyridine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and conducted in a solvent like ethanol or methanol. The intermediate product is then subjected to further reactions, including esterification and hydrolysis, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3,5-dichlorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the dichlorophenyl moiety can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms in the dichlorophenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone or aldehyde, while reduction of the nitro group produces an amine.
Scientific Research Applications
Methyl 4-[(3,5-dichlorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a precursor in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[(3,5-dichlorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(3,4-dichlorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate
- Methyl 4-[(3,5-dichlorophenyl)carbamoyl]-6-hydroxy-2-ethyl-4,5-dihydropyridine-3-carboxylate
Uniqueness
Methyl 4-[(3,5-dichlorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of both hydroxy and carbamoyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
Methyl 4-[(3,5-dichlorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by various studies and data.
Chemical Structure and Properties
The compound is characterized by its unique dihydropyridine structure, which is known to exhibit various pharmacological effects. The presence of the 3,5-dichlorophenyl group and the carbamoyl moiety contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C14H14Cl2N2O4 |
Molecular Weight | 335.18 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Anticancer Potential
Studies indicate that derivatives of compounds containing the 3,5-dichlorophenyl group exhibit significant anticancer activity . For instance, research has shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanism often involves the modulation of signaling pathways that regulate cell proliferation and survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . In vitro studies have demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported for these activities typically range from 31.25 to 62.5 µg/mL .
Neuroprotective Effects
Emerging research suggests that dihydropyridine derivatives may possess neuroprotective effects , particularly in models of neurodegenerative diseases. These compounds are thought to modulate calcium channels, which play a critical role in neuronal excitability and survival .
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the anticancer properties of similar dihydropyridine derivatives, noting their ability to inhibit cell proliferation in various cancer cell lines .
- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of related compounds showed significant inhibition against pathogenic bacteria, emphasizing the potential for developing new antimicrobial agents from this class of compounds .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Calcium Channel Modulation : As a dihydropyridine derivative, it may act as a calcium channel blocker, influencing cellular calcium homeostasis.
- Apoptotic Pathways : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
- Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, reducing oxidative stress in cells .
Properties
Molecular Formula |
C15H14Cl2N2O4 |
---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
methyl 4-[(3,5-dichlorophenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C15H14Cl2N2O4/c1-7-13(15(22)23-2)11(6-12(20)18-7)14(21)19-10-4-8(16)3-9(17)5-10/h3-5,11H,6H2,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
PMMONJPRZRHMMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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